![molecular formula C11H14O3 B231896 2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)
2-[Hydroxy(phenyl)methyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Hydroxy(phenyl)methyl]butanoic acid, also known as mandelic acid, is a white crystalline powder that is widely used in the pharmaceutical and cosmetic industries. It is a chiral molecule that occurs naturally in bitter almonds and is synthesized through various methods.
作用機序
The mechanism of action of 2-[Hydroxy(phenyl)methyl]butanoic acid acid is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell walls and membranes. It also has antioxidant properties that help to protect cells from oxidative damage by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
Mandelic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It also has been shown to increase the activity of antioxidant enzymes and reduce lipid peroxidation. Furthermore, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has been found to have a depigmenting effect on the skin, making it a potential ingredient in skin whitening and brightening products.
実験室実験の利点と制限
Mandelic acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has some limitations for lab experiments. It is a chiral molecule, which means that it exists in two enantiomeric forms. This can make it challenging to study its biological effects accurately. Additionally, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has limited solubility in water, which can affect its bioavailability and absorption.
将来の方向性
There are several future directions for research on 2-[Hydroxy(phenyl)methyl]butanoic acid acid. One area of interest is its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another area of research is its use in skin whitening and brightening products. Additionally, further studies are needed to understand the mechanism of action of 2-[Hydroxy(phenyl)methyl]butanoic acid acid and its enantiomers fully. Finally, the development of new synthesis methods for 2-[Hydroxy(phenyl)methyl]butanoic acid acid could lead to more cost-effective and environmentally friendly production processes.
Conclusion
In conclusion, 2-[Hydroxy(phenyl)methyl]butanoic acid acid is a chiral molecule that has various scientific research applications, including antimicrobial, anti-inflammatory, and antioxidant properties. It is synthesized through various methods, with the hydrolysis of mandelonitrile being the most common. Although it has several advantages for lab experiments, such as low toxicity and stability, it also has some limitations, such as its chiral nature and limited solubility. Future research on 2-[Hydroxy(phenyl)methyl]butanoic acid acid should focus on its potential as a therapeutic agent, its use in skin whitening and brightening products, and the development of new synthesis methods.
合成法
There are several methods of synthesizing 2-[Hydroxy(phenyl)methyl]butanoic acid acid, including the hydrolysis of mandelonitrile, the oxidation of benzaldehyde, and the racemization of L-2-[Hydroxy(phenyl)methyl]butanoic acid acid. The most common method is the hydrolysis of mandelonitrile, which involves the reaction of mandelonitrile with water and acid to produce 2-[Hydroxy(phenyl)methyl]butanoic acid acid and ammonia. The yield of this method is high, and the process is relatively simple and cost-effective.
科学的研究の応用
Mandelic acid has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to inhibit the growth of various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Mandelic acid has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-[hydroxy(phenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-9(11(13)14)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2H2,1H3,(H,13,14) |
InChIキー |
DWAHQOXLHCVMBE-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC=CC=C1)O)C(=O)O |
正規SMILES |
CCC(C(C1=CC=CC=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



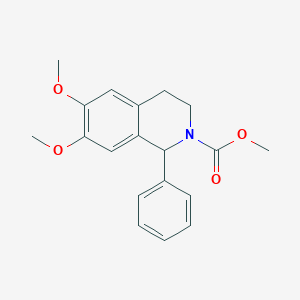
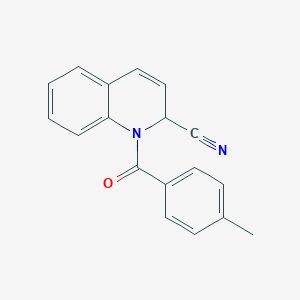

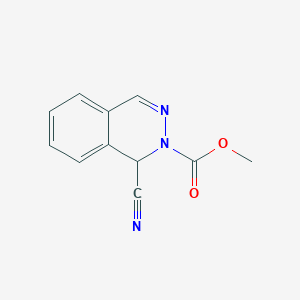

![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)

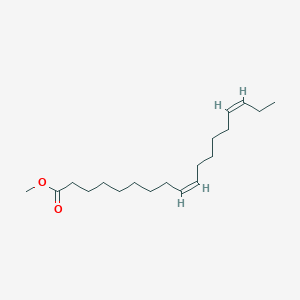
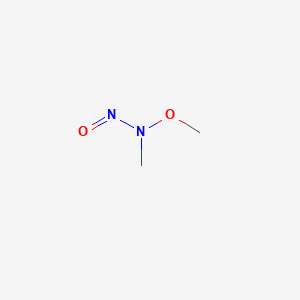
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)

![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)

![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)